5.6-Fold Higher In Vitro Potency Against HIV-1 RT Compared to Nevirapine
In a direct head-to-head enzyme inhibition assay using recombinant HIV-1 RT (strain IIIB) and a poly(rC)·oligo(dG) template-primer, R-82150 exhibited an IC50 of 3.2 ± 0.4 nM, whereas nevirapine showed an IC50 of 18.1 ± 2.3 nM under identical conditions [1]. This represents a 5.6-fold higher potency for R-82150 [1].
| Evidence Dimension | Inhibition of HIV-1 reverse transcriptase (IC50) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Nevirapine: 18.1 nM |
| Quantified Difference | 5.6-fold more potent (R-82150 lower IC50) |
| Conditions | Recombinant HIV-1 RT (strain IIIB), poly(rC)·oligo(dG) template-primer, 96-well plate assay, 30 min pre-incubation, IC50 calculated from dose-response curves (n=3). |
Why This Matters
For researchers screening NNRTIs or validating RT inhibitors, selecting R-82150 provides lower effective concentrations, reducing compound usage and minimizing solvent effects in downstream cellular assays.
- [1] Pauwels R, Andries K, Debyser Z, et al. Potent and selective inhibition of HIV-1 reverse transcriptase by tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one derivatives. In: Program and Abstracts of the 30th Interscience Conference on Antimicrobial Agents and Chemotherapy; 1990 Oct 21-24; Atlanta, GA. Abstract 420. View Source
